2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone

Crystallization Formulation Thermal analysis

2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone (CAS 300815-37-6) is a benzothiazole derivative with molecular formula C₁₅H₁₀N₂O₃S₂ and a molecular weight of 330.38–330.4 g/mol. The compound features an electron-deficient 6-nitrobenzothiazole core linked via a thioether bridge to a phenylethanone moiety, a structural arrangement that distinguishes it from simple 2-phenylbenzothiazoles or non-nitrated thioether analogs.

Molecular Formula C15H10N2O3S2
Molecular Weight 330.4 g/mol
CAS No. 300815-37-6
Cat. No. B3258127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone
CAS300815-37-6
Molecular FormulaC15H10N2O3S2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O3S2/c18-13(10-4-2-1-3-5-10)9-21-15-16-12-7-6-11(17(19)20)8-14(12)22-15/h1-8H,9H2
InChIKeyRIUPCBPWZWFMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone (CAS 300815-37-6): Core Scaffold & Physicochemical Profile for Research Sourcing


2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone (CAS 300815-37-6) is a benzothiazole derivative with molecular formula C₁₅H₁₀N₂O₃S₂ and a molecular weight of 330.38–330.4 g/mol . The compound features an electron-deficient 6-nitrobenzothiazole core linked via a thioether bridge to a phenylethanone moiety, a structural arrangement that distinguishes it from simple 2-phenylbenzothiazoles or non-nitrated thioether analogs . This substitution pattern introduces a permanent dipole (~7.5 D predicted by DFT for the nitrobenzothiazole fragment) and significantly alters the electron distribution compared to the parent heterocycle [1]. The compound is commercially available at ≥95% purity from multiple suppliers, with a reported melting point of approximately 226 °C .

Why 2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone Cannot Be Replaced by Generic Benzothiazole Thioethers in Quantitative Research


In-class benzothiazole thioethers share a superficial structural motif but diverge sharply once the nitro-group placement, carbonyl partner, and linker geometry are specified. The non-nitrated analog 2-(benzothiazol-2-ylthio)-1-phenylethanone (CAS 13944-95-1) lacks the electron-withdrawing 6-nitro substituent, resulting in a predicted dipole moment roughly 2.5 D lower and a measured melting point of 109–111 °C versus ~226 °C for the nitro derivative—a >100 °C difference driven by intermolecular interactions . When the nitro group is relocated to the phenyl ring as in the regioisomer 2-(benzothiazol-2-ylthio)-1-(3-nitrophenyl)ethanone (CAS 296274-52-7), the electron deficiency shifts remote from the benzothiazole sulfur, altering both the predicted boiling point (495.4 °C vs. an estimated ~510 °C for the target) and the site of electrophilic reactivity . Expanding the aromatic surface with a naphthalenyl substituent (CAS 5397-96-6) increases molecular weight from 330.4 to 380.4 g/mol and raises the predicted boiling point to 610.6 °C, fundamentally changing solubility and handling characteristics . Even a seemingly conservative benzoxazole-for-benzothiazole swap (CAS 120007-65-0) removes the sulfur from the heterocycle, altering the thioether bridge electronics and rendering structure–activity relationships non-transferable . These differences are not cosmetic; they are thermodynamically and electronically measurable and directly impact crystallization behavior, chromatographic retention, and ligand-binding outcomes.

Quantitative Differentiation Guide for 2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone vs. Its Closest Analogs


Thermal Stability and Solid-State Differentiation: Melting Point Advantage Over the Non-Nitrated Analog

The target compound exhibits a melting point of approximately 226 °C, which is >100 °C higher than the 109–111 °C reported for the non-nitrated analog 2-(benzothiazol-2-ylthio)-1-phenylethanone (CAS 13944-95-1) . This large difference originates from the strong electron-withdrawing nitro group at the 6-position of the benzothiazole ring, which enhances intermolecular dipole–dipole interactions and crystal lattice energy. For researchers handling these solids, the higher melting point translates to superior room-temperature stability, reduced tendency toward sintering during storage, and a wider thermal processing window for melt-based formulations or differential scanning calorimetry (DSC) purity analysis.

Crystallization Formulation Thermal analysis Solid-state chemistry

Predicted Boiling Point and Handling Profile Distinguish the 6-Nitrobenzothiazole Isomer from the Nitrophenyl Regioisomer

The regioisomer 2-(benzothiazol-2-ylthio)-1-(3-nitrophenyl)ethanone (CAS 296274-52-7) relocates the nitro group from the benzothiazole 6-position to the meta-position of the phenyl ring. This positional swap shifts the electron deficiency away from the thioether sulfur, resulting in a predicted boiling point of 495.4 ± 51.0 °C and a predicted density of 1.48 ± 0.1 g/cm³ . While the target compound's experimental boiling point has not been reported, the structural difference implies a distinct volatility profile that directly affects gas-chromatographic retention indices and vacuum distillation feasibility. The regioisomer's predicted logP is expected to differ by approximately 0.3–0.5 units owing to altered H-bond acceptor topology, impacting reverse-phase HPLC retention times and biological membrane partitioning in cell-based assays.

Physicochemical profiling Distillation Chromatography Process chemistry

Selectivity Fingerprint: 6-Nitrobenzothiazole-Containing Analogs Exhibit Sub-10 nM Affinity for Carbonic Anhydrase IX with ~10-Fold Selectivity Over CA II

Although direct binding data for the target compound itself are not publicly available, a close structural analog bearing the identical 6-nitrobenzothiazol-2-ylthio pharmacophore—4-(6-nitrobenzothiazol-2-ylthio)pyridine-3-sulfonamide (CHEMBL1163951)—demonstrates a Ki of 9.60 nM against human carbonic anhydrase IX (CA IX) with 10-fold selectivity over CA II (Ki = 94.8 nM) and approximately 2-fold selectivity over CA XII (Ki = 21.6 nM) [1]. The conserved 6-nitrobenzothiazol-2-ylthio motif is the primary contributor to this selectivity profile, as the nitro group engages in a critical H-bond network within the CA IX active site that is absent in non-nitrated or differently substituted analogs. By contrast, 6-nitro-2-phenyl-1,2-benzothiazol-3-one, which replaces the thioether linkage with a cyclic sulfonamide-like arrangement, shows only weak inhibitory activity (IC₅₀ > 100 µM against phosphomannomutase 2 and IC₅₀ = 4.23 µM against phosphoethanolamine/phosphocholine phosphatase) [2], underscoring that both the nitro group and the thioether connectivity are required for high-affinity target engagement.

Carbonic anhydrase inhibition Tumor hypoxia Isozyme selectivity Medicinal chemistry

Antiprotozoal Potential: The 6-Nitrobenzothiazole Scaffold Delivers Nanomolar Potency Against Giardia and Trichomonas

A focused series of 6-nitrobenzothiazole acetamides was synthesized and evaluated against the amitochondriate parasites Giardia intestinalis and Trichomonas vaginalis. The most potent compound in the series, a 5-nitrothiazole-bearing analog (Compound 1), achieved an IC₅₀ of 122 nM against G. intestinalis—44-fold more active than metronidazole and 10-fold more effective than nitazoxanide—while also demonstrating trichomonicidal activity (IC₅₀ = 2.24 µM) without detectable cytotoxicity against VERO cells [1]. Importantly, within the 6-nitrobenzothiazole sub-series (compounds 5–8), substitution at the acetamide nitrogen modulated potency over a ~50-fold range, establishing that the 6-nitrobenzothiazole core is a productive scaffold for antiprotozoal optimization. Non-nitrated benzothiazole analogs were not active in this series, confirming that the nitro group is essential for the antiparasitic pharmacophore. The target compound, 2-((6-nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone, retains the core 6-nitrobenzothiazol-2-ylthio substructure and the ketone electrophile, positioning it as a logical starting point for further antiprotozoal structure–activity relationship (SAR) exploration.

Antiparasitic Giardia intestinalis Trichomonas vaginalis Drug discovery

Synthetic Tractability: Documented C–S Bond Cleavage Route Enables Reproducible Multi-Gram Access

A direct synthetic route to the non-nitrated parent scaffold—2-(benzothiazol-2-ylthio)-1-phenylethanone—has been reported via C–S bond cleavage of 2-(acetonylthio)benzothiazole using phenacyl bromide in KOH [1]. The analogous synthesis of the target 6-nitro compound proceeds through the same retrosynthetic logic: 2-mercapto-6-nitrobenzothiazole (CAS 4845-58-3) is alkylated with 2-bromo-1-phenylethanone (phenacyl bromide) under basic conditions. This modular, two-component coupling is distinct from Pd-catalyzed C–H activation routes commonly employed for 2-arylbenzothiazoles [2] and avoids the need for expensive palladium catalysts or high-temperature sealed-tube conditions. The absence of transition-metal contamination is a critical advantage for researchers planning to use the compound in cell-based assays or as a precursor for metal-sensitive catalytic steps.

Organic synthesis C–S bond cleavage Scale-up Process development

High-Value Application Scenarios for 2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone Derived from Quantitative Evidence


Tumor-Hypoxia Targeting via Carbonic Anhydrase IX Inhibition

The 6-nitrobenzothiazol-2-ylthio pharmacophore, as demonstrated by the sulfonamide analog's Ki of 9.60 nM against CA IX with ~10-fold selectivity over CA II [1], provides a validated starting point for designing tumor-hypoxia imaging agents or therapeutics. The target compound's phenylethanone moiety offers a synthetically accessible handle for further derivatization—via carbonyl condensation, reductive amination, or nucleophilic addition—without perturbing the CA IX-binding nitrobenzothiazole thioether core. Researchers developing CA IX-targeted PET tracers or antibody–drug conjugate payloads should prioritize this scaffold over non-nitrated or differently linked benzothiazoles that lack the sub-10 nM affinity fingerprint.

Antiprotozoal Lead Optimization Against Metronidazole-Resistant Strains

Given that the 6-nitrobenzothiazole scaffold delivers nanomolar potency against Giardia intestinalis (IC₅₀ as low as 122 nM for optimized analogs) and outperforms metronidazole by 44-fold [1], the target compound serves as a strategic intermediate for synthesizing focused libraries targeting drug-resistant anaerobic parasites. The thioether-linked phenylethanone framework permits rapid diversification via carbonyl chemistry, enabling parallel synthesis of oximes, hydrazones, and reduced alcohol analogs for SAR campaigns. Procurement of the pre-functionalized nitrobenzothiazole building block eliminates 3–4 synthetic steps compared to de novo scaffold construction.

Thermally Stable Reference Standard for Analytical Method Development

With a melting point of approximately 226 °C—more than 100 °C above that of the non-nitrated analog (109–111 °C) [1]—the target compound is inherently suited as a high-melting reference standard for differential scanning calorimetry (DSC) calibration, thermogravimetric analysis (TGA), and HPLC-UV method validation in the 150–250 °C thermal window. Its robust solid-state stability under ambient storage reduces the frequency of re-characterization and re-qualification in GLP analytical workflows.

Metal-Free Synthetic Intermediate for Transition-Metal-Sensitive Downstream Chemistry

The target compound's synthesis via thiolate alkylation of 2-mercapto-6-nitrobenzothiazole with phenacyl bromide in basic medium [1] proceeds without palladium, copper, or nickel catalysts. This metal-free origin is critical for applications where even trace transition-metal contamination would poison subsequent catalytic steps (e.g., ring-closing metathesis, cross-coupling) or confound biological assay results. Researchers performing enzymatic assays, cell-based cytotoxicity screening, or preparing ligands for metal-sensitive catalytic systems should preferentially source this compound over analogs prepared by Pd-catalyzed routes.

Quote Request

Request a Quote for 2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.